molecular formula C9H19NO B1447071 4-Ethoxy-3,3-dimethylpiperidine CAS No. 1803604-57-0

4-Ethoxy-3,3-dimethylpiperidine

Cat. No. B1447071
M. Wt: 157.25 g/mol
InChI Key: OZASUIICEWISRM-UHFFFAOYSA-N
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Description

4-Ethoxy-3,3-dimethylpiperidine is a chemical compound with the molecular formula C9H19NO . It has a molecular weight of 157.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Ethoxy-3,3-dimethylpiperidine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3,3-dimethylpiperidine consists of a six-membered piperidine ring with two methyl groups attached to one of the carbon atoms and an ethoxy group attached to another carbon atom .


Chemical Reactions Analysis

Piperidine derivatives undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The use of esters of 3-oxocarboxylic acid instead of aldehyde in reactions can result in a product containing four stereocenters .

Scientific Research Applications

Synthesis and Derivatives

4-Ethoxy-3,3-dimethylpiperidine, a derivative of piperidine, is utilized in various synthetic pathways for the creation of complex chemical structures. For instance, its structural similarity to 2,5-dimethylpiperid-4-one, which is employed in the synthesis of the local anesthetic drug rihlocaine, highlights its potential in pharmaceutical applications. The synthesis involves steps like DMVEC degradation and methoxyketones cyclization, indicating a role in developing anesthetic compounds (Murzagulova et al., 1998). Additionally, 4-Ethoxy-3,3-dimethylpiperidine derivatives have been studied for their optical and hypoglycemic properties, showcasing their relevance in medicinal chemistry. For example, 4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines exhibit significant glucose-lowering actions, indicating their potential in diabetes management (Proshchenkova et al., 2021).

Corrosion Inhibition

Research on N-heterocyclic amines, including structures similar to 4-Ethoxy-3,3-dimethylpiperidine, demonstrates their efficacy as corrosion inhibitors for metals in acidic environments. These compounds, through adsorption on metal surfaces, significantly mitigate both cathodic and anodic corrosion processes, following Langmuir adsorption isotherm principles. This property makes them valuable in industries where metal preservation is crucial (Babić-Samardžija et al., 2005).

Alzheimer's Disease Research

The synthesis of fluorescent probes for β-amyloids, utilizing derivatives of 4-Ethoxy-3,3-dimethylpiperidine, represents a significant advancement in Alzheimer’s disease research. These probes, by binding to Aβ aggregates, offer a powerful tool for the molecular diagnosis of Alzheimer’s, highlighting the compound's utility in developing diagnostic agents (Fa et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 3,5-Dimethylpiperidine, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Ethoxy-3,3-dimethylpiperidine, is an important task of modern organic chemistry .

properties

IUPAC Name

4-ethoxy-3,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-11-8-5-6-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASUIICEWISRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,3-dimethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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